Protriptyline
Overview
Description
Protriptyline is a tricyclic antidepressant, specifically a secondary amine, used primarily for the treatment of depression and attention-deficit hyperactivity disorder (ADHD). Unlike most tricyclic antidepressants, this compound tends to be energizing rather than sedating, making it useful for conditions like narcolepsy to promote wakefulness .
Mechanism of Action
Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/
Biochemical Analysis
Biochemical Properties
Protriptyline plays a significant role in biochemical reactions by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with several enzymes and proteins, including serotonin transporters and norepinephrine transporters, which are crucial for its antidepressant effects . Additionally, this compound binds to histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its diverse pharmacological profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of norepinephrine and serotonin, this compound enhances neurotransmission and modulates mood and arousal in depressed individuals . It also affects cell signaling pathways by down-regulating cerebral cortical beta-adrenergic receptors and sensitizing post-synaptic serotonergic receptors with chronic use . These changes in receptor sensitivity and neurotransmitter levels can lead to alterations in gene expression and cellular metabolism, ultimately improving mood and reducing symptoms of depression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their synaptic concentrations . This inhibition is achieved through binding interactions with the transporters responsible for the reuptake of these neurotransmitters. This compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects . These molecular interactions result in an overall increase in serotonergic neurotransmission, which is believed to underlie the antidepressant effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is well absorbed from the gastrointestinal tract and rapidly sequestered in tissues . Its therapeutic effects typically appear after approximately two weeks of administration . This compound’s stability and degradation in laboratory settings have been studied, revealing that it has a relatively long elimination half-life of 54 to 92 hours . Long-term effects on cellular function include sustained changes in neurotransmitter levels and receptor sensitivity, which contribute to its antidepressant efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses are generally effective in improving mood and reducing symptoms of depression, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can cause rapid heart rate and urinary retention at higher doses, particularly in older individuals . These findings highlight the importance of careful dosage management to balance therapeutic benefits with potential side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through hepatic enzymes . The metabolic pathways involve hydroxylation and demethylation, resulting in the formation of active metabolites that contribute to both therapeutic and adverse effects . The metabolism of this compound can be influenced by other compounds, such as phenobarbital, which can increase its metabolic rate . Understanding these metabolic pathways is crucial for optimizing dosage and minimizing adverse effects.
Transport and Distribution
This compound is well absorbed from the gastrointestinal tract and rapidly distributed within tissues . It has a high protein binding rate of approximately 92%, which affects its transport and distribution within the body . The compound is primarily excreted in the urine, with a minor amount excreted in feces . The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound is known to accumulate in specific cellular compartments, such as the synaptic cleft, where it exerts its effects on neurotransmitter reuptake . The compound’s localization is also affected by its binding to transporters and receptors, which direct it to specific cellular sites . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Preparation Methods
Protriptyline hydrochloride is synthesized through a series of chemical reactions involving the formation of a dibenzocycloheptene ring system. The synthetic route typically involves the alkylation of a dibenzocycloheptene derivative with a suitable alkyl halide, followed by methylation of the resulting amine . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Protriptyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced amine form.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Protriptyline has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying the behavior of tricyclic antidepressants in various chemical reactions.
Biology: It is used to investigate the effects of tricyclic antidepressants on neurotransmitter systems and their interactions with various receptors.
Medicine: this compound is primarily used to treat depression and ADHD.
Comparison with Similar Compounds
Protriptyline is compared with other tricyclic antidepressants such as amitriptyline, nortriptyline, and imipramine. While all these compounds share a similar tricyclic structure and mechanism of action, this compound is unique in its energizing effects, making it suitable for conditions like narcolepsy. Other tricyclic antidepressants tend to be more sedating .
Similar compounds include:
Amitriptyline: Used for depression and chronic pain, known for its sedative effects.
Nortriptyline: Used for depression and neuropathic pain, less sedating than amitriptyline.
Imipramine: Used for depression and enuresis, has both sedative and energizing effects depending on the dose.
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPIARFWQZKAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-55-4 (hydrochloride) | |
Record name | Protriptyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023535 | |
Record name | Protriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Protriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Freely sol in water /hydrochloride/, 2.31e-04 g/L | |
Record name | Protriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00344 | |
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Record name | PROTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Protriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT)., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/ | |
Record name | Protriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | PROTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
438-60-8 | |
Record name | Protriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protriptyline [INN:BAN] | |
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Record name | Protriptyline | |
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URL | https://www.drugbank.ca/drugs/DB00344 | |
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Record name | Protriptyline | |
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Record name | Protriptyline | |
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Record name | PROTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Protriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
169-171 °C (Protriptyline HCl), Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/, 169 - 171 °C (protriptyline hydrochloride) | |
Record name | Protriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Protriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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